molecular formula C12H18Cl4N4 B3158661 [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride CAS No. 859930-62-4

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride

Cat. No.: B3158661
CAS No.: 859930-62-4
M. Wt: 360.1 g/mol
InChI Key: UTRQFVMAQWSLMB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride: is an organic compound with the molecular formula C12H18Cl4N4. It is a derivative of biphenyl, where the biphenyl core is substituted with four amine groups at the 2, 2’, 4, and 4’ positions, and it is further stabilized by four hydrochloride groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride typically involves the nitration of biphenyl followed by reduction and subsequent amination. The nitration step introduces nitro groups into the biphenyl structure, which are then reduced to amine groups. The final step involves the formation of the tetrahydrochloride salt by reacting the amine groups with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can also be reduced back to its parent biphenyl structure under specific conditions.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups into the biphenyl structure.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in various biochemical assays. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.

Industry: Industrially, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    3,3’-Diaminobenzidine tetrahydrochloride: Another biphenyl derivative with amine groups, used primarily in immunohistochemistry.

    1,2,4,5-Benzenetetramine tetrahydrochloride: A benzene derivative with four amine groups, used in similar applications.

Uniqueness: What sets [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride apart is its specific substitution pattern on the biphenyl core, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-(2,4-diaminophenyl)benzene-1,3-diamine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.4ClH/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;;;;/h1-6H,13-16H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRQFVMAQWSLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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